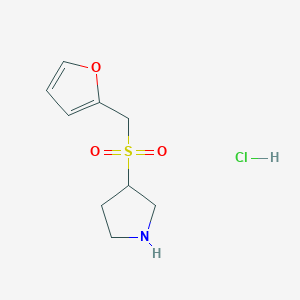

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide derivatives involves various methodologies, including C-C coupling and reactions involving sulfur and nitrogen linkages. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized using Pd(0) catalyzed C-C coupling with aryl boronic pinacol ester/acids . Similarly, compounds with triazole and selena/thiadiazole rings connected by sulfur and nitrogen have been synthesized, indicating the versatility of the synthetic approaches for acetamide derivatives .

Molecular Structure Analysis

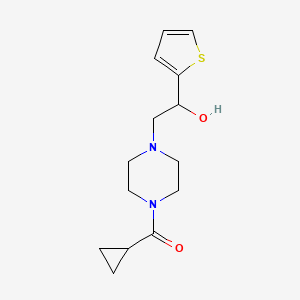

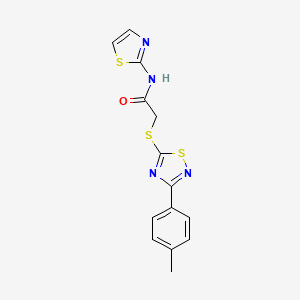

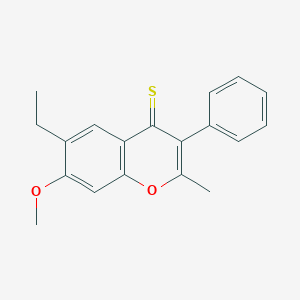

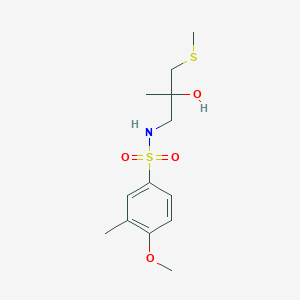

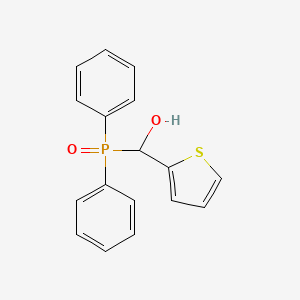

The molecular structure of acetamide derivatives is characterized by the presence of heteroaryl groups, such as thiazole and thiadiazole rings. These structures have been confirmed using various spectroscopic techniques, including NMR, IR, and MS . The crystal structures of related compounds reveal a 'V' shaped conformation with intermolecular interactions such as hydrogen bonds and halogen interactions contributing to the 3-D arrays in the crystalline state .

Chemical Reactions Analysis

The chemical reactivity of N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide derivatives is not explicitly detailed in the provided papers. However, the synthesis processes imply that these compounds can participate in reactions typical for acetamides, such as nucleophilic substitution and addition reactions, due to the presence of the acetamide functional group .

Physical and Chemical Properties Analysis

The physical and chemical properties of these acetamide derivatives are influenced by their molecular structure. The presence of heteroaryl groups and the acetamide moiety can affect properties like solubility, melting point, and biological activity. For example, the compounds synthesized in displayed significant activity for urease inhibition, which is a result of their chemical structure allowing for strong interactions with the enzyme's active site. The crystallographic studies provide insights into the solid-state properties, such as lattice parameters and crystalline shape .

Biological Activities

The biological activities of these compounds are diverse and include antioxidant, haemolytic, antibacterial, and urease inhibition activities. Notably, the synthesized N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide showed the most significant activity for urease inhibition, outperforming the standard used in the study . The biological importance of these compounds is further highlighted by their potential application in inhibiting HIV 1 replication . The antifungal and insecticidal activities of some N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with 1,3,4-thiadiazole substituents also demonstrate the potential of these molecules in agricultural and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The synthesis of thiadiazole derivatives, including compounds structurally related to N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has been explored for potential anticancer activities. For instance, certain 1,3,4-thiadiazole derivatives have shown promising cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cell lines. One compound in particular, identified as 4y, demonstrated significant cytotoxic activity with IC50 values indicating potent efficacy compared to standard treatments like cisplatin (Çevik et al., 2020).

Enzyme Inhibition for Cancer Therapy

Thiadiazole derivatives have also been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer therapy. The search for GLS inhibitors led to the development of BPTES analogs with improved drug-like properties and solubility, one of which showed similar potency to BPTES in vitro and effectively attenuated the growth of human lymphoma B cells in both in vitro and mouse xenograft models (Shukla et al., 2012).

Broad Biological Activities

The structural scaffold of thiadiazole, as seen in N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has been associated with a wide range of biological activities. These include not only anticancer properties but also antibacterial, antifungal, and antiviral activities. For instance, some derivatives have been evaluated for their inhibitory effects against various pathogens and have shown good antibacterial and antifungal activities, indicating the versatility of thiadiazole-based compounds in medicinal chemistry (Tang et al., 2019).

Anticonvulsant Activity

Moreover, certain N-(5-(substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substituted)-4H-1,2,4-triazol-3-yl)-amino) acetamide derivatives, which are chemically related to the compound of interest, have been synthesized and evaluated for their anticonvulsant activities. These studies highlight the potential of thiadiazole derivatives in the development of new therapeutic agents for treating epilepsy (Rishipathak et al., 2020).

Eigenschaften

IUPAC Name |

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS3/c1-9-2-4-10(5-3-9)12-17-14(22-18-12)21-8-11(19)16-13-15-6-7-20-13/h2-7H,8H2,1H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORPZZWILDWGBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)

![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)

![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)